molecular formula C6H9N3O2 B1598065 ethyl 2-(1H-1,2,4-triazol-5-yl)acetate CAS No. 23159-61-7

ethyl 2-(1H-1,2,4-triazol-5-yl)acetate

Cat. No. B1598065
CAS RN: 23159-61-7
M. Wt: 155.15 g/mol
InChI Key: QWKGDUKXNRZJDH-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate is a chemical compound with the CAS Number: 23159-61-7 . It has a molecular weight of 155.16 . The IUPAC name for this compound is ethyl 1H-1,2,4-triazol-5-ylacetate .

Scientific Research Applications

Pharmaceutical Applications

Triazole compounds, including those similar to ethyl 1H-1,2,4-triazol-5-ylacetate, are known for their broad biological activities. They have been used in drug discovery for their antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer properties .

Organic Synthesis

In organic chemistry, triazoles serve as a scaffold for the synthesis of more complex chemical entities. Their unique structure allows for various chemical reactions that can lead to the development of new organic compounds .

Polymer Chemistry

Triazoles are utilized in polymer chemistry for creating polymers with specific properties. They can be incorporated into polymer chains to enhance stability and introduce functional groups that can react further .

Supramolecular Chemistry

The triazole ring can act as a building block in supramolecular chemistry due to its ability to engage in hydrogen bonding and metal coordination. This makes it useful in constructing larger molecular assemblies .

Bioconjugation

In chemical biology, triazoles are often used for bioconjugation – the process of joining two molecules together through a covalent bond. This is particularly useful in attaching drugs to targeting molecules or labels .

Fluorescent Imaging

Triazole derivatives can be designed to exhibit fluorescent properties, making them valuable tools for imaging in biological research. They can help visualize cellular processes or track the distribution of drugs within the body .

Materials Science

Due to their thermal stability and electronic properties, triazoles find applications in materials science for creating advanced materials with desired characteristics .

Chemotherapeutic Research

In the field of chemotherapeutics, triazole derivatives are explored for their potential therapeutic applications against various diseases due to their chemotherapeutical values .

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review 1,2,3-Triazoles: Synthesis and Biological Application Strategies for synthesis of 1,2,4-triazole-containing … - Springer

Safety and Hazards

The safety information for ethyl 2-(1H-1,2,4-triazol-5-yl)acetate includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

ethyl 2-(1H-1,2,4-triazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)3-5-7-4-8-9-5/h4H,2-3H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKGDUKXNRZJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361423
Record name ethyl 2-(1H-1,2,4-triazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(1H-1,2,4-triazol-5-yl)acetate

CAS RN

23159-61-7
Record name ethyl 2-(1H-1,2,4-triazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(1H-1,2,4-triazol-5-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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